Boc-glu(obzl)-osu

Descripción general

Descripción

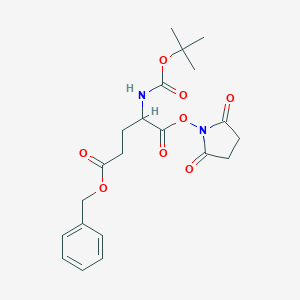

Boc-glu(obzl)-osu, also known as N-tert-butoxycarbonyl-L-glutamic acid 1-benzyl ester N-hydroxysuccinimide ester, is a compound used in peptide synthesis. It is an N-terminal protected amino acid derivative that facilitates the formation of peptide bonds by acting as an activated ester. This compound is particularly useful in solid-phase peptide synthesis (SPPS) to create peptides containing glutamate benzyl ester residues .

Aplicaciones Científicas De Investigación

Applications in Peptide Synthesis

2.1 Solid-Phase Peptide Synthesis (SPPS)

Boc-Glu(OBzl)-OSu is extensively employed in solid-phase peptide synthesis. The Boc group serves as a protective group for the amino acid during synthesis, allowing for the sequential addition of amino acids to form peptides. The benzyl ester provides stability and solubility, facilitating purification processes.

Table 1: Comparison of Protective Groups in Peptide Synthesis

| Protective Group | Stability | Cleavage Conditions | Application |

|---|---|---|---|

| Boc | High | TFA (Trifluoroacetic Acid) | SPPS |

| Fmoc | Moderate | Base (e.g., piperidine) | SPPS |

| Z | Low | Acidic conditions | Limited use |

2.2 Coupling Reactions

The succinimido ester functionality allows this compound to participate in efficient coupling reactions with amines, facilitating the formation of peptide bonds. This property is particularly useful in synthesizing complex peptides and peptidomimetics.

Bioconjugation Applications

3.1 Drug Delivery Systems

this compound can be utilized to create drug conjugates that enhance the delivery of therapeutic agents. By attaching drugs to the glutamic acid moiety, researchers can improve solubility and bioavailability.

Case Study: Anticancer Drug Conjugation

A study demonstrated that conjugating an anticancer drug to this compound significantly improved its pharmacokinetic profile, leading to enhanced efficacy in tumor reduction compared to free drug administration .

Structural Modifications and Derivatives

Researchers have explored various derivatives of this compound to enhance its properties for specific applications:

Mecanismo De Acción

Target of Action

Boc-Glu(OBzl)-OSu is a derivative of glutamic acid . It is primarily used as a building block in the synthesis of peptide-based inhibitors . These inhibitors target enzymes such as human caspases and human rhinovirus (HRV) 3C protease . These targets play crucial roles in apoptosis (programmed cell death) and viral replication, respectively .

Mode of Action

This compound interacts with its targets by being incorporated into unique peptides during solid-phase peptide synthesis (SPPS) . These peptides contain glutamate benzyl ester residues, which are crucial for the inhibitory activity of the synthesized peptides .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific peptides that it is incorporated into. Given its use in the synthesis of inhibitors for human caspases and hrv 3c protease, it can be inferred that it plays a role in modulating apoptosis and viral replication pathways .

Result of Action

The molecular and cellular effects of this compound are again dependent on the specific peptides it is incorporated into. In the context of its use in caspase inhibitors, it could contribute to the prevention of apoptosis . When used in the synthesis of HRV 3C protease inhibitors, it could potentially inhibit viral replication .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-glu(obzl)-osu involves the protection of the amino group of L-glutamic acid with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxyl group with benzyl alcohol. The final step involves the activation of the ester with N-hydroxysuccinimide (NHS) to form the N-hydroxysuccinimide ester .

Protection of the Amino Group: L-glutamic acid is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-L-glutamic acid.

Esterification: Boc-L-glutamic acid is then esterified with benzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form Boc-L-glutamic acid 1-benzyl ester.

Activation with NHS: The benzyl ester is activated by reacting with N-hydroxysuccinimide (NHS) and a coupling reagent like DCC to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step .

Análisis De Reacciones Químicas

Types of Reactions

Boc-glu(obzl)-osu undergoes several types of chemical reactions, including:

Substitution Reactions: The activated ester group can react with nucleophiles such as amines to form peptide bonds.

Deprotection Reactions: The Boc group can be removed under acidic conditions, and the benzyl ester can be cleaved using hydrogenation or strong acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, which react with the activated ester group under mild conditions to form amide bonds.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while palladium on carbon (Pd/C) is used for hydrogenation to remove the benzyl ester.

Major Products Formed

Peptide Bonds: The primary product formed from substitution reactions is a peptide bond, resulting in the formation of peptides.

Deprotected Amino Acids: Deprotection reactions yield free amino acids or peptides with free carboxyl groups.

Comparación Con Compuestos Similares

Boc-glu(obzl)-osu is unique due to its combination of Boc protection and benzyl ester activation. Similar compounds include:

Boc-L-glutamic acid 1-benzyl ester: Lacks the activated ester group, making it less reactive in peptide synthesis.

Fmoc-L-glutamic acid 1-benzyl ester: Uses a different protecting group (Fmoc) and is used in different peptide synthesis strategies.

Boc-L-glutamic acid 1-tert-butyl ester: Uses a tert-butyl ester instead of a benzyl ester, affecting its reactivity and stability

This compound stands out due to its specific combination of protecting and activating groups, making it highly effective in peptide synthesis and bioconjugation applications.

Actividad Biológica

Boc-Glu(OBzl)-Osu, also known as N-tert-butyloxycarbonyl-γ-benzyl-L-glutamic acid N-hydroxysuccinimide ester, is a compound widely utilized in peptide synthesis due to its unique structural properties and biological activity. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 434.44 g/mol

- Density : 1.3 ± 0.1 g/cm³

- LogP : 1.82

- Purity : ≥ 97% .

Applications in Peptide Synthesis

This compound is primarily used in solid-phase peptide synthesis (SPPS) . The compound acts as an activating agent for glutamic acid residues during peptide formation, facilitating the incorporation of glutamate benzyl ester into peptides. This property is particularly advantageous for synthesizing cyclic peptides and peptoid mimics, which have shown significant biological activity in various studies .

The biological activity of this compound can be attributed to its role in enhancing the stability and bioavailability of peptides. The benzyl ester group protects the carboxylic acid functionality of glutamic acid, allowing for improved interaction with biological targets.

- Peptide Stability : The incorporation of this compound into peptides enhances their resistance to enzymatic degradation, thereby increasing their therapeutic potential.

- Receptor Interaction : Studies have indicated that peptides synthesized using this compound exhibit enhanced binding affinity to specific receptors, which can lead to improved pharmacological effects .

Case Studies and Research Findings

Several studies have investigated the biological implications of peptides synthesized with this compound:

- Study on Hypoxia Response : A clinical study demonstrated that a peptide containing glutamic acid derivatives improved physiological responses under low oxygen conditions. Participants receiving the peptide showed a significant increase in heart rate recovery and physical working capacity compared to placebo groups .

- Cyclic Peptomer Inhibition : Research on cyclic peptomers revealed that those incorporating this compound exhibited notable inhibitory activity against specific protein interactions, with IC values indicating effective binding capabilities . For instance, a cyclic peptomer derived from this compound displayed an IC of 8.50 μM against Plk1 PBD, showcasing its potential as a therapeutic agent in cancer treatment.

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies on the biological activity of peptides synthesized with this compound:

Propiedades

IUPAC Name |

5-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O8/c1-21(2,3)30-20(28)22-15(19(27)31-23-16(24)10-11-17(23)25)9-12-18(26)29-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJBCWSNHLGDLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32886-40-1 | |

| Record name | NSC334338 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.